molecular formula C13H12FN B13521524 3-(2-Fluorophenyl)-5-methylaniline

3-(2-Fluorophenyl)-5-methylaniline

Cat. No.: B13521524
M. Wt: 201.24 g/mol
InChI Key: HPSAFBPTYHFDDZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-methylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group attached to an aniline structure, making it a significant compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with a suitable methylating agent under controlled conditions. For instance, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction mixture is typically heated to facilitate the methylation process, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-methylaniline has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-methylaniline involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: An arylcyclohexylamine with similar structural features.

    3-(2-Fluorophenyl)propionic acid: Another fluorophenyl derivative with different functional groups.

Uniqueness

3-(2-Fluorophenyl)-5-methylaniline is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-methylaniline

InChI

InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3

InChI Key

HPSAFBPTYHFDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2F

Origin of Product

United States

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